2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide
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Overview
Description
2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a methylsulfanyl group, a nitro group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methylsulfanyl group and the formation of the propanamide moiety through amide bond formation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-methylsulfanyl-N-(6-nitrobenzyl)propanamide
- 2-methyl-3-methylsulfanyl-N-(6-nitrophenyl)propanamide
- 2-methyl-3-methylsulfanyl-N-(6-nitroquinolin-1-yl)propanamide
Uniqueness
Compared to similar compounds, 2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide stands out due to the presence of the isoquinoline ring, which can impart unique electronic and steric properties. This structural feature may enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
2-methyl-3-methylsulfanyl-N-(6-nitroisoquinolin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(8-21-2)14(18)16-13-12-4-3-11(17(19)20)7-10(12)5-6-15-13/h3-7,9H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQLUXUXDXKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1=NC=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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